molecular formula C16H16ClN3O B5548314 4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B5548314
M. Wt: 301.77 g/mol
InChI Key: UOPZITBUCPJPRS-UHFFFAOYSA-N
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Description

4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0981898 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of the imidazole and benzimidazole classes of compounds . These classes of compounds are known to interact with a variety of biological targets, including histamine H1 receptors , and have been used in the development of drugs with a broad range of biological activities .

Mode of Action

For instance, some act as antagonists at histamine H1 receptors, binding to the receptor and preventing its activation . This can result in a reduction in allergic responses, as histamine plays a key role in allergic reactions .

Biochemical Pathways

Given the known activities of similar compounds, it is likely that it may affect pathways related to histamine signaling . This could potentially result in downstream effects such as a reduction in inflammation and allergic responses .

Pharmacokinetics

Imidazole and benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on the known activities of similar compounds, it could potentially have a variety of effects, such as reducing inflammation and allergic responses by blocking histamine h1 receptors .

Action Environment

The action of this compound could potentially be influenced by a variety of environmental factors. For instance, the pH of the environment could potentially impact the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature could potentially impact the compound’s stability .

These compounds are known to interact with a variety of biological targets and have a broad range of biological activities .

Properties

IUPAC Name

4-chloro-2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-2-20-14-6-4-3-5-13(14)19-16(20)18-10-11-9-12(17)7-8-15(11)21/h3-9,21H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZITBUCPJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.